molecular formula C13H14F3N3 B1520540 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 742076-06-8

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1520540
CAS No.: 742076-06-8
M. Wt: 269.27 g/mol
InChI Key: VNANKKHTFBNUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole (CAS 742076-06-8) is an organic heterocyclic compound with the molecular formula C13H14F3N3 and a molecular weight of 269.27 g/mol . This benzimidazole derivative features a piperidinyl substituent and a trifluoromethyl group, a combination that is of significant interest in medicinal chemistry for the development of novel bioactive molecules . The scaffold is recognized for its structural similarity to purines, which allows it to interact with biological targets such as enzymes and DNA, making it a valuable building block in anticancer research . The compound's physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 354.9±42.0 °C at 760 mmHg, and a flash point of 168.4±27.9 °C . Its storage condition is recommended at 2-8°C . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for pharmaceutical R&D. Its core benzimidazole structure is a privileged scaffold in drug discovery, featured in several approved therapies and investigated for its potential to inhibit various targets, including kinases and receptors . This product is intended for research and manufacturing applications by qualified professionals in a laboratory or industrial setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-piperidin-4-yl-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNANKKHTFBNUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672106
Record name 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742076-06-8
Record name 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antiviral, and analgesic potentials, supported by recent research findings and case studies.

Chemical Structure

The compound features a benzimidazole core substituted with a piperidine ring and a trifluoromethyl group, which enhances its biological activity through improved metabolic stability and receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (lung)9.73
MCF-7 (breast)8.91
HEP-G2 (liver)10.93
OVCAR-3 (ovarian)10.76

These values indicate that the compound's cytotoxicity is comparable or superior to established chemotherapeutics like cisplatin.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored extensively. A study highlighted the synthesis of various benzimidazole-piperidine hybrids, which demonstrated significant activity against viral infections, including Ebola virus:

  • Compound 25a : EC50 = 0.64 µM, SI = 20 (selectivity index)
  • Compound 26a : EC50 = 0.93 µM, SI = 10

These compounds were found to inhibit viral entry at the level of the Niemann-Pick C1 (NPC1) protein, crucial for Ebola virus infection .

Analgesic Activity

The role of benzimidazole derivatives in pain management has been investigated through their action as P2X3 receptor antagonists. Research indicates that certain piperidine-substituted benzimidazoles can effectively modulate pain pathways:

  • P2X3 Receptor Antagonism : Compounds exhibited varying degrees of antagonistic activity, with some showing a tenfold increase in metabolic stability compared to their non-trifluoromethyl counterparts .

Case Studies and Research Findings

Several studies have provided insights into the structure-activity relationships (SAR) of benzimidazole derivatives:

  • Study on Anticancer Activity : The introduction of different substituents on the piperidine ring significantly affected the cytotoxic profile against cancer cells .
  • Antiviral Efficacy : In vitro assays demonstrated that modifications in the benzimidazole structure could enhance antiviral potency against various pathogens, including H1N1 and HSV-1 .

Scientific Research Applications

P2X3 Receptor Antagonism

One of the most significant applications of 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is its role as an antagonist of the P2X3 receptor, which is implicated in pain sensation. Research has shown that compounds targeting P2X3 receptors can be effective in treating neuropathic pain and chronic cough. A study highlighted the synthesis and optimization of benzimidazole derivatives, leading to compounds with improved antagonistic activity against P2X3 receptors. For instance, a derivative demonstrated an IC50 value of 375 nM, showcasing significant selectivity for P2X3R over P2X2/3R, which is crucial for minimizing central nervous system side effects associated with pain medications .

Case Study: Neuropathic Pain Models

In animal models for neuropathic pain, such as those induced by nerve ligation or chemotherapeutics, the optimized compound exhibited notable anti-nociceptive effects. The mechanical withdrawal threshold was significantly increased following intravenous administration, indicating its potential as a therapeutic agent for neuropathic pain .

Antiviral Activity

Recent studies have also explored the antiviral properties of compounds related to this compound. Research into isatin derivatives has shown promising results against various viruses, including influenza and herpes simplex viruses.

Broad-Spectrum Antiviral Agents

A series of new compounds were synthesized and tested for their antiviral activities against H1N1, HSV-1, and coxsackievirus B3. Some derivatives displayed exceptional potency with IC50 values in the low micromolar range. For example, one compound achieved an IC50 value of 0.0027 µM against H1N1, demonstrating significant antiviral efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profiles of benzimidazole derivatives. Studies have indicated that modifications to the trifluoromethyl group and piperidine moiety can significantly affect biological activity.

Key Findings from SAR Studies

  • Halide Substitutions : The introduction of halide groups into the aniline portion of the compound has been shown to enhance P2X3 receptor antagonistic activity while maintaining metabolic stability .
  • Piperidine Derivatives : Variations in piperidine substitutions have been systematically evaluated to identify optimal configurations for both pain management and antiviral applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidinyl Group

The piperidinyl moiety serves as a key site for functionalization. In synthetic protocols, the secondary amine group undergoes reactions with electrophiles under mild conditions:

Example Reaction :

  • Chlorination-Coupling :

    • Step 1: Benzylic alcohol intermediates (e.g., (2-phenyl-3H-benzimidazol-5-yl)methanol) are treated with thionyl chloride (SOCl₂) to form chlorinated derivatives .

    • Step 2: The chlorinated intermediate reacts with substituted piperidines (e.g., 4-aryloxy-piperidines) via nucleophilic substitution in acetonitrile (ACN) with DIPEA as a base, yielding 6-[(4-substituted-piperidyl)methyl]-1H-benzimidazoles .

Conditions :

ReagentSolventTemperatureTimeYield (%)
SOCl₂ (reflux)Neat80°C2.5 h85–90
Substituted piperidineACN/DIPEART19 h18–40

Functionalization of the Benzimidazole Core

The benzimidazole ring participates in electrophilic aromatic substitution (EAS) and oxidation reactions:

Electrophilic Substitution

The electron-rich benzimidazole core allows for regioselective substitutions at positions 5 and 6:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at position 5 or 6, depending on directing effects of the trifluoromethyl group .

  • Sulfonation : Sulfur trioxide in chlorosulfonic acid yields sulfonic acid derivatives, though the trifluoromethyl group may sterically hinder reactivity .

Oxidation

Controlled oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can modify the benzimidazole ring:

  • Oxidation Products : Hydroxylated derivatives or ring-opened products under harsh conditions .

Reductive Transformations

The trifluoromethyl group is typically inert to reduction, but the benzimidazole ring and piperidinyl group can undergo reductive modifications:

Catalytic Hydrogenation :

  • Piperidine Saturation : Hydrogenation over Pd/C reduces the piperidine ring to a fully saturated cyclohexane derivative, though competing debenzylation may occur .

  • Nitro Group Reduction : Nitrobenzimidazoles are reduced to amines using Fe/HCl or Fe/acetic acid, avoiding catalyst poisoning common with Pd-based systems .

Conditions for Fe-Based Reduction :

SubstrateReagentSolventTemperatureTimeYield (%)
NitrobenzimidazoleFe/HClEtOH80°C4 h70–75

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The benzimidazole ring remains stable in dilute HCl but degrades in concentrated H₂SO₄, forming fragmented aromatic amines .

  • Basic Conditions : Prolonged exposure to NaOH (1M) leads to ring-opening, producing diamine derivatives .

Pharmacological Modifications

While beyond pure chemical reactivity, structural analogs highlight reactivity trends:

  • Piperidine Substitution : Introducing 4-benzyl or 4-aryloxy groups (e.g., via SNAr) enhances steric bulk and electronic effects, influencing binding interactions in antiviral applications .

  • Trifluoromethyl Stability : The CF₃ group resists nucleophilic displacement but modulates electron density in the benzimidazole ring .

Comparison with Similar Compounds

1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole

  • Structural Difference : Features a 1-methylcyclooctyl group and a second piperidinyl substituent at the 2-position.
  • Activity: Acts as a potent, orally bioavailable agonist of the nociceptin/orphanin FQ (NOP) receptor (Ki = 0.12 nM), demonstrating anxiolytic effects in vivo without sedation .
  • Key Advantage : Enhanced brain receptor occupancy (ED₅₀ = 1.2 mg/kg) due to optimized lipophilicity and metabolic stability .
  • Comparison: The absence of the 1-methylcyclooctyl group in the target compound likely reduces NOP receptor affinity but may improve selectivity for other targets.

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole

  • Structural Difference : Replaces the piperidinyl group with a phenyl-piperazinylmethyl chain.
  • Activity : Primarily explored for CNS applications, though specific receptor targets are uncharacterized .

Trifluoromethyl-Substituted Benzimidazoles

Antiparasitic Agents

  • 5-Chloro-1-methyl-2-(trifluoromethyl)benzimidazole (Compound 60)

    • Activity : Exhibits potent anti-Giardia lamblia activity (IC₅₀ = 0.042 µM), surpassing metronidazole (IC₅₀ = 1.1 µM) .
    • Comparison : The target compound lacks the 5-chloro and 1-methyl groups, which are critical for antiparasitic efficacy in this series .
  • Albendazole Analogs (Compounds 63–66)

    • Activity : IC₅₀ values range from 1.098–1.515 µM against G. lamblia .
    • Structural Insight : The 2-(trifluoromethyl) group alone is insufficient for high antiparasitic activity; additional substituents (e.g., propylthio, benzoyl) are required .

Tubulin Polymerization Inhibitors

  • 5(6)-Chloro-1H-benzimidazole-2-(3H)-thione (Compound 62)
    • Activity : Inhibits tubulin polymerization (IC₅₀ = 0.005 µM), a mechanism absent in the target compound .

Morpholine-Substituted Benzimidazoles

  • 1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Derivatives (2b–2g)
    • Activity : Evaluated for pharmacological properties, with melting points (91–167°C) indicating variable crystallinity .
    • Comparison : The morpholine group improves aqueous solubility but reduces CNS penetration compared to piperidinyl analogs .

Research Implications

The trifluoromethyl-piperidinyl benzimidazole scaffold shows versatility but requires targeted structural modifications for specific applications:

  • Antiparasitic Drugs : Introduce electron-withdrawing groups (e.g., Cl, S-) at the 5/6 positions .
  • Neurological Agents : Add bulky substituents (e.g., methylcyclooctyl) to enhance GPCR binding .
  • Physicochemical Optimization : Balance lipophilicity (logP) and solubility through substituent selection .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole generally follows these sequential steps:

Construction of the Benzimidazole Core

  • Starting from appropriately substituted o-phenylenediamine derivatives, the benzimidazole nucleus is formed by cyclization with suitable carbonyl or carboxyl derivatives.
  • For example, 4-(5-chloro-1H-benzimidazole-2-yl)-benzene-1,2-diamine intermediates have been used as precursors in related benzimidazole syntheses, where cyclization occurs under acidic or reflux conditions.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 2-position is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated aromatic aldehydes or isothiocyanates during the cyclization step.
  • In one method, 4-trifluoromethoxyphenylisothiocyanate was reacted with benzimidazole intermediates to yield trifluoromethyl-containing benzimidazoles.

Piperidinyl Substitution at the 1-Position

  • The piperidinyl group is introduced by nucleophilic substitution or direct coupling of piperidine derivatives with the benzimidazole core.
  • This step often requires controlled reaction conditions such as the use of bases or catalysts to facilitate the substitution without affecting other functional groups.

Reaction Conditions and Optimization

  • Reactions are commonly carried out in polar aprotic solvents such as tetrahydrofuran (THF), methanol, or acetic acid mixtures.
  • Reflux conditions for extended periods (e.g., 12 hours) are used to ensure complete cyclization and substitution steps.
  • Base hydrolysis and acidification steps are employed to convert intermediates into the desired benzimidazole derivatives with high purity.
  • Chromatographic purification (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures) is essential for isolating the target compound with yields typically ranging from 49% to 77% depending on the step and substituents.

Representative Preparation Procedure (Based on Patent WO2011099832A2)

Step Description Reagents/Conditions Yield (%)
1 Preparation of substituted benzimidazole intermediate Reaction of substituted o-phenylenediamine with aldehydes or isothiocyanates in acidic medium, reflux 49-77
2 Introduction of trifluoromethyl group via isothiocyanate coupling Use of 4-trifluoromethoxyphenylisothiocyanate, stirring at room temperature or reflux 49
3 Piperidinyl substitution at N-1 position Nucleophilic substitution using piperidine derivatives under basic conditions Not explicitly reported
4 Purification Silica gel chromatography with ethyl acetate/hexane (2:1) -

This multi-step approach ensures the formation of the benzimidazole core, incorporation of the trifluoromethyl group, and attachment of the piperidinyl moiety with acceptable yields and purity.

Alternative Synthetic Strategies

  • Some literature reports benzimidazole derivatives synthesized via oxidative cyclization of o-phenylenediamine with carboxylic acids or aldehydes in the presence of acids like hydrochloric acid or lactic acid, followed by functional group transformations.
  • For example, refluxing o-phenylenediamine with lactic acid under acidic conditions yields benzimidazole intermediates that can be further modified to introduce alkyl or aryl substituents.
  • Oxidation steps using alumina-supported permanganate have been employed to convert intermediate alcohols to ketones, which can then undergo further derivatization.

Industrial and Scale-Up Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products.
  • Continuous flow reactors or batch processes with in-line monitoring (HPLC, GC-MS) are utilized to ensure product quality and reproducibility.
  • Purification techniques are scaled accordingly, often involving crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Preparation Aspect Method Details Advantages Challenges
Benzimidazole Core Formation Cyclization of o-phenylenediamine derivatives with aldehydes/isothiocyanates under acidic reflux High yield, well-established Requires careful control of reaction time and temperature
Trifluoromethyl Group Introduction Electrophilic trifluoromethylation or use of trifluoromethylated isothiocyanates Direct incorporation of CF3 group Handling of reagents can be sensitive; cost considerations
Piperidinyl Substitution Nucleophilic substitution on benzimidazole nitrogen with piperidine derivatives Specific functionalization at N-1 position Potential side reactions; requires selective conditions
Purification Silica gel chromatography with ethyl acetate/hexane mixtures Effective separation of product Scale-up can be resource-intensive
Industrial Scale-Up Batch or continuous flow with HPLC/GC-MS monitoring Enhanced efficiency, reproducibility Requires process optimization and safety measures

Q & A

Q. What methodologies enable selective analogue design without off-target effects?

  • Methodological Answer : Combine:
  • Fragment-Based Drug Design : Screen piperidine-substituted fragments using X-ray crystallography .
  • Proteome-Wide Profiling : Use kinome-wide panels (e.g., DiscoverX) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.